Cas no 686772-88-3 (2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorophenylmethylsulfanyl group and an ethoxyphenyl substituent, which may contribute to enhanced binding affinity and selectivity in biological targets. The thieno[3,2-d]pyrimidinone core is known for its versatility in drug development, particularly in kinase inhibition and antimicrobial activity. This compound’s synthetic accessibility and structural modularity make it a valuable intermediate for further derivatization. Its physicochemical properties, including moderate lipophilicity and stability, suggest suitability for preclinical evaluation in therapeutic agent design.
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one structure
686772-88-3 structure
Product Name:2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No:686772-88-3
MF:C21H19ClN2O2S2
MW:430.970761537552
CID:5880363
PubChem ID:2155375
Update Time:2025-10-28

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 2-[[(4-chlorophenyl)methyl]thio]-3-(4-ethoxyphenyl)-6,7-dihydro-
    • 2-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • AKOS024585004
    • EU-0022208
    • 686772-88-3
    • F0579-0496
    • Inchi: 1S/C21H19ClN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3
    • InChI Key: KRHSEMQXGSMONR-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=C(Cl)C=C2)N(C2=CC=C(OCC)C=C2)C(=O)C2SCCC=2N=1

Computed Properties

  • Exact Mass: 430.0576479g/mol
  • Monoisotopic Mass: 430.0576479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 92.5Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 601.4±65.0 °C(Predicted)
  • pka: 0.00±0.20(Predicted)

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Pricemore >>

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Additional information on 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Introduction to 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 686772-88-3) and Its Emerging Applications in Chemical Biology

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, identified by its CAS number 686772-88-3, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the thienopyrimidine class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. The presence of functional groups such as the (4-chlorophenyl)methylsulfanyl and (4-ethoxyphenyl) substituents introduces unique electronic and steric properties, making it a valuable candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of thienopyrimidine derivatives in the development of novel therapeutic agents. The structural motif of thieno[3,2-d]pyrimidin-4-one has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. Specifically, derivatives of this class have shown promise in targeting enzymes involved in cancer progression, inflammation, and infectious diseases. The compound in question (CAS No. 686772-88-3) is no exception, as its unique substitution pattern suggests potential interactions with biological targets that could lead to innovative drug discovery.

In the context of contemporary research, the synthesis and characterization of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one have been approached with a focus on optimizing its pharmacological profile. The (4-chlorophenyl)methylsulfanyl group is particularly noteworthy, as it can influence both the solubility and binding affinity of the molecule. This feature has been exploited in recent studies to enhance the bioavailability of related compounds while maintaining their target specificity. Similarly, the (4-ethoxyphenyl) moiety contributes to the overall electronic distribution of the molecule, which is critical for determining its biological activity.

One of the most compelling aspects of this compound is its potential as a lead structure for drug development. The thienopyrimidine core is known to exhibit a wide range of biological activities, and modifications at various positions on this scaffold can fine-tune its properties. For instance, studies have demonstrated that subtle changes in the substitution pattern can alter the enzyme inhibitory activity of thienopyrimidines significantly. The compound under discussion (CAS No. 686772-88-3) incorporates both chloro and ethoxy groups at strategic positions, which may confer dual functionality—a desirable trait in many drug candidates.

From a synthetic chemistry perspective, 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one presents an intriguing challenge due to its complex heterocyclic framework. However, recent methodologies have enabled more efficient synthetic routes to such molecules, reducing costs and improving yields. These advancements are particularly relevant given the increasing demand for high-quality intermediates in pharmaceutical research. The ability to synthesize this compound reliably will undoubtedly facilitate further exploration of its biological properties.

The biological evaluation of CAS No. 686772-88-3 has already begun in several academic and industrial laboratories. Preliminary data suggest that it exhibits moderate activity against certain enzymes associated with metabolic disorders and cancer cell proliferation. While these findings are promising, further studies are needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are essential for translating these initial observations into tangible benefits for patients.

In conclusion,2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 686772-88-3) is a structurally complex yet promising molecule with significant implications for chemical biology and drug discovery. Its unique substitution pattern offers opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this class of compounds,thienopyrimidine derivatives like this one will remain at the forefront of pharmaceutical innovation.

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